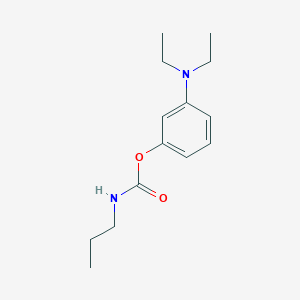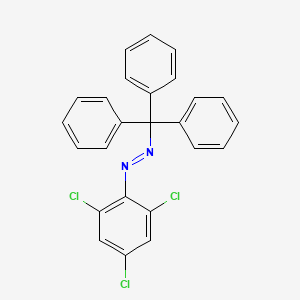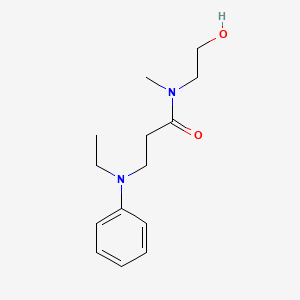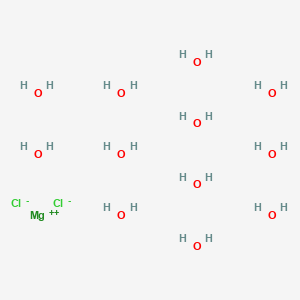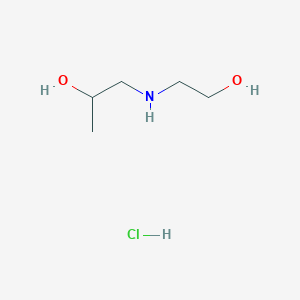
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H17NO3This compound is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride typically involves the reaction of 2-propanol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CH(OH)CH}_2\text{N(CH}_2\text{CH}_2\text{OH})_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amino group.
Substitution: Hydrochloric acid (HCl) can be used to facilitate nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(N,N-Bis(2-hydroxyethyl)amino)-2-propanol
- 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Uniqueness
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
58901-11-4 |
|---|---|
Fórmula molecular |
C5H14ClNO2 |
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
1-(2-hydroxyethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(8)4-6-2-3-7;/h5-8H,2-4H2,1H3;1H |
Clave InChI |
USDUOFAALPMCLY-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


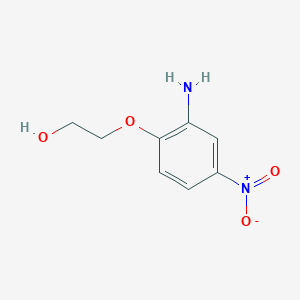
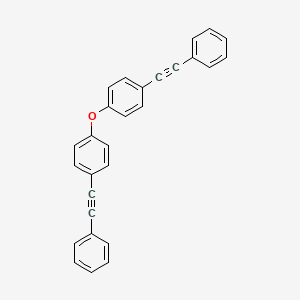
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
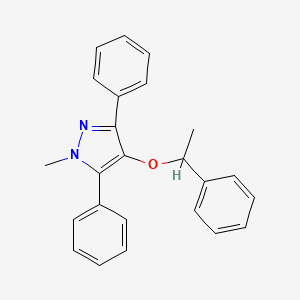
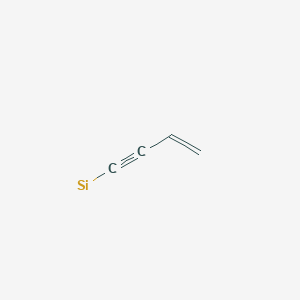

![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
